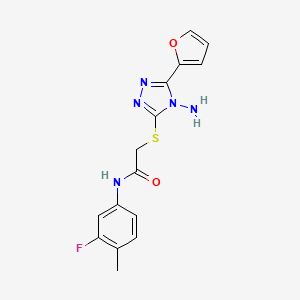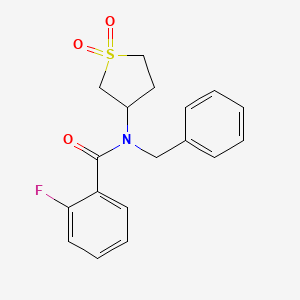
C15H14FN5O2S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung mit der Summenformel C15H14FN5O2S , 3-Fluor-N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)benzolsulfonamid . Diese chemische Verbindung hat aufgrund ihrer einzigartigen physikalischen und chemischen Eigenschaften große Aufmerksamkeit im Bereich der Chemie auf sich gezogen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Fluor-N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)benzolsulfonamid beinhaltet typischerweise mehrstufige organische Reaktionen. Spezifische Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von Katalysatoren sind entscheidend, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung großtechnische Batch- oder kontinuierliche Verfahren umfassen. Die Verwendung von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsparameter sind entscheidend, um eine gleichbleibende Qualität und Effizienz zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen
3-Fluor-N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)benzolsulfonamid: unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Halogene, Amine.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine oder Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
3-Fluor-N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)benzolsulfonamid: hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht hinsichtlich seiner möglichen biologischen Aktivitäten, wie z. B. Enzyminhibition oder Rezeptorbindung.
Medizin: Erforscht hinsichtlich seiner möglichen therapeutischen Wirkungen, einschließlich entzündungshemmender oder antimikrobieller Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen chemischen Prozessen eingesetzt .
Wirkmechanismus
Der Wirkungsmechanismus von 3-Fluor-N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)benzolsulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Interaktion mit Bindungsstellen verändern. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen von 3-Fluor-N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)benzolsulfonamid gehören:
- N-[2-Fluor-5-(5-Methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-[(Furan-2-ylmethyl)sulfanyl]acetamid
- N-(2-Fluor-5-(5-Methyl-1H-tetrazol-1-yl)phenyl)-2-(Furan-2-ylmethylthio)acetamid .
Einzigartigkeit
Die Einzigartigkeit von 3-Fluor-N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)benzolsulfonamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere physikalische und chemische Eigenschaften verleihen. Diese Eigenschaften machen es besonders wertvoll für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C15H14FN5O2S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14FN5O2S/c1-9-4-5-10(7-11(9)16)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22) |
InChI-Schlüssel |
IXZCTRUQJCROAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135468.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135470.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12135472.png)
![N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135477.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135478.png)
![Methyl 2-{[(4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B12135481.png)
![N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135492.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide](/img/structure/B12135493.png)
![3-{[(2-Chloro-6-fluorophenyl)methylidene]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B12135494.png)
![2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12135495.png)
![2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12135497.png)


![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)
